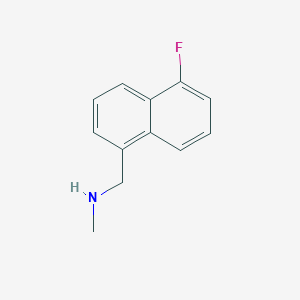

(5-Fluoro-1-naphthylmethyl)methylamine

説明

Contextualizing Fluorinated Amines in Contemporary Organic Chemistry and Chemical Biology

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. In organic chemistry, fluorination is a widely used strategy to modulate a compound's reactivity, conformational preferences, and stability. From a chemical biology perspective, fluorinated amines are of particular interest because the fluorine atom can influence the basicity (pKa) of the amine group, enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and improve binding affinity to biological targets through favorable electrostatic interactions. These attributes make fluorinated amines valuable building blocks in the design of pharmaceuticals and agrochemicals.

Significance of Naphthalene-Containing Motifs in Synthetic Chemistry and Bioactive Compound Design

The naphthalene (B1677914) ring system, a bicyclic aromatic hydrocarbon, is a privileged scaffold in synthetic chemistry and drug discovery. Its rigid, planar structure and lipophilic nature provide a foundation for the construction of a wide array of complex molecules. Numerous compounds containing the naphthalene motif have been developed as therapeutic agents, spanning a broad range of activities. The versatility of the naphthalene core allows for functionalization at various positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological macromolecules.

Rationale for Academic Investigation into the (5-Fluoro-1-naphthylmethyl)methylamine Scaffold

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₂FN |

| Molecular Weight | 189.23 g/mol |

| IUPAC Name | 1-(5-fluoronaphthalen-1-yl)-N-methylmethanamine |

This data is compiled from chemical databases and serves as a reference for the compound's basic chemical identity.

A known synthetic route to this compound involves a two-step process. The first step is the chloromethylation of 1-fluoronaphthalene (B124137) to produce 1-chloro-5-fluoromethylnaphthalene. This intermediate is then subjected to amination with methylamine (B109427) to yield the final product.

While detailed research findings on the specific biological activities or material applications of this compound are not extensively documented in publicly available literature, its structural features suggest potential avenues for investigation. The combination of the fluorinated naphthalene moiety and the methylamine group makes it a candidate for screening in various biological assays, particularly those targeting receptors or enzymes where hydrophobic and electrostatic interactions are crucial for binding. Further research would be necessary to elucidate the specific properties and potential applications of this compound.

Structure

2D Structure

3D Structure

特性

分子式 |

C12H12FN |

|---|---|

分子量 |

189.23 g/mol |

IUPAC名 |

1-(5-fluoronaphthalen-1-yl)-N-methylmethanamine |

InChI |

InChI=1S/C12H12FN/c1-14-8-9-4-2-6-11-10(9)5-3-7-12(11)13/h2-7,14H,8H2,1H3 |

InChIキー |

GOXZWEBOHWDTMH-UHFFFAOYSA-N |

正規SMILES |

CNCC1=C2C=CC=C(C2=CC=C1)F |

製品の起源 |

United States |

Synthetic Strategies for 5 Fluoro 1 Naphthylmethyl Methylamine

Precursor Synthesis and Derivatization Approaches

The foundational step in many synthetic routes is the assembly of the 1-naphthylmethylamine scaffold. This involves creating the key carbon-nitrogen bond at the C-1 position of the naphthalene (B1677914) ring system.

A common and effective precursor for the synthesis of 1-naphthylmethylamine and its derivatives is 1-chloromethylnaphthalene. This intermediate is typically prepared from naphthalene through an electrophilic substitution reaction known as chloromethylation.

The synthesis of 1-chloromethylnaphthalene is often achieved by reacting naphthalene with paraformaldehyde and hydrochloric acid. niscpr.res.in This reaction can be facilitated by the presence of a Lewis acid catalyst like orthophosphoric acid in a solvent such as glacial acetic acid. niscpr.res.in Various catalysts and conditions have been explored to optimize this process, which is a modification of the Blanc chloromethylation reaction. patsnap.comorgsyn.org The reaction involves the in-situ generation of a reactive electrophile that attacks the electron-rich naphthalene ring, with a strong preference for the C-1 (alpha) position.

Once 1-chloromethylnaphthalene is obtained, it serves as a versatile electrophile for introducing the methylamine (B109427) side chain.

Table 1: Synthesis of 1-Chloromethylnaphthalene

| Starting Material | Reagents | Key Conditions | Product | Yield |

|---|---|---|---|---|

| Naphthalene | Paraformaldehyde, HCl, Orthophosphoric Acid | Glacial Acetic Acid Solvent | 1-Chloromethylnaphthalene | 36% niscpr.res.in |

| Naphthalene | Formaldehyde, Concentrated HCl, Catalyst | Use of quaternary ammonium (B1175870) salt and non-cationic surfactant as catalyst | 1-Chloromethylnaphthalene | Up to 95.7% patsnap.com |

With the 1-chloromethylnaphthalene scaffold in hand, the methylamine group can be introduced via nucleophilic substitution. A direct approach involves the N-alkylation of methylamine with 1-chloromethylnaphthalene. niscpr.res.in

An alternative, high-yield process that avoids the formation of tertiary amine impurities involves a two-step sequence starting with N-methylformamide. google.com In this method, 1-chloromethylnaphthalene is reacted with the anion of N-methylformamide, which is generated by a strong base, to form N-methyl-N-(1-naphthylmethyl)-formamide. This intermediate is then subjected to acid or base hydrolysis to cleave the formyl group, yielding the desired N-methyl-1-naphthalenemethanamine. google.com This process is advantageous for its clean conversion and suitability for commercial-scale production. google.com

A more direct route to the final target compound, (5-Fluoro-1-naphthylmethyl)methylamine, bypasses the need for late-stage fluorination by starting with a fluorinated precursor. The synthesis can be achieved through the reductive amination of 5-fluoro-1-naphthaldehyde (B11292) with methylamine. prepchem.com

Table 2: Introduction of the Methylamine Group

| Starting Material | Reagents | Key Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1-Chloromethylnaphthalene | Methylamine | N-methyl-1-naphthylmethylamine | N-Alkylation niscpr.res.in |

| 1-Chloromethylnaphthalene | 1. N-Methylformamide, Strong Base 2. Acid or Base | N-methyl-1-naphthalenemethanamine | Formamide (B127407) Synthesis and Hydrolysis google.com |

| 5-Fluoro-1-naphthaldehyde | Methylamine | This compound | Reductive Amination prepchem.com |

Fluorination Methodologies at the Naphthalene C-5 Position

Introducing a fluorine atom specifically at the C-5 position of the naphthalene ring presents a significant regiochemical challenge. The strategy for fluorination depends heavily on whether it is performed before or after the construction of the side chain.

A theoretical multi-step approach to C-5 fluorination involves an initial regioselective halogenation (e.g., bromination or iodination) of the naphthalene ring, followed by a halogen exchange (Halex) reaction to introduce fluorine. The primary obstacle in this strategy is achieving selective halogenation at the C-5 (peri) position. Electrophilic aromatic substitution on unsubstituted naphthalene predominantly occurs at the C-1 (alpha) position. Directing an electrophile to the C-5 position would require the presence of specific directing groups on the ring that electronically and sterically favor that site. While methods for regioselective functionalization of naphthalenes are an active area of research, achieving C-5 selectivity remains a non-trivial synthetic problem. researchgate.net

Direct Electrophilic Fluorination: The direct introduction of fluorine onto an aromatic ring can be achieved using powerful electrophilic fluorinating agents containing a reactive N-F bond, such as Selectfluor or Accufluor™ NFTh. oup.comwikipedia.org Research on the direct fluorination of naphthalene with NFTh in acetonitrile (B52724) has shown that the reaction is highly regioselective, yielding 1-fluoronaphthalene (B124137) in high yield. oup.com This inherent preference for the C-1 position makes direct electrophilic fluorination of an unsubstituted or 1-substituted naphthalene scaffold an unlikely route for obtaining the 5-fluoro isomer. The mechanism is believed to proceed through a standard SEAr pathway, where the stability of the intermediate carbocation (Wheland intermediate) dictates the regiochemical outcome. researchgate.net

Nucleophilic Fluorination Strategies: Nucleophilic aromatic substitution (SNAr) offers an alternative pathway. This approach requires a naphthalene precursor bearing a good leaving group (such as a nitro or halide group) at the C-5 position. The naphthalene ring must also be "activated" by the presence of strong electron-withdrawing groups to facilitate attack by a nucleophilic fluoride (B91410) source (e.g., KF, CsF). The activating effects of fluorine substituents in polyfluoronaphthalenes have been studied, demonstrating that fluorine atoms can activate the ring towards nucleophilic attack. rsc.org Therefore, a plausible synthetic route would involve starting with a compound like 5-nitro-1-methylnaphthalene or 5-chloro-1-methylnaphthalene and performing a nucleophilic fluorination reaction. This strategy effectively builds the desired substitution pattern by starting with a pre-functionalized, fluorinatable core.

The target compound, this compound, is achiral. However, the synthesis of chiral analogues is a relevant area of chemical research. Chirality could be introduced at the benzylic carbon, for example, by replacing one of the hydrogen atoms with another substituent.

Modern synthetic chemistry has seen the development of methods for the stereoselective fluorination of benzylic C(sp³)–H bonds. These reactions often proceed through radical mechanisms, where a catalyst or reagent enables a hydrogen atom transfer (HAT) from the benzylic position, followed by trapping of the resulting benzylic radical with an electrophilic fluorine source like Selectfluor. fu-berlin.dempg.de Achieving stereoselectivity in such a process would require the use of a chiral catalyst or a chiral auxiliary to control the facial selectivity of the fluorine atom transfer. While specific application of these methods to the this compound scaffold is not documented, these advanced catalytic strategies represent a potential future direction for accessing chiral, fluorinated analogues.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The direct reductive amination of 5-fluoro-1-naphthaldehyde with methylamine is a common and effective method for the synthesis of this compound. prepchem.com This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product. The efficiency of this process is highly dependent on several factors, including the choice of reducing agent, solvent, temperature, and catalyst.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the imine intermediate in the presence of the starting aldehyde. masterorganicchemistry.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere also serves as a robust method for this reduction.

The selection of a solvent is critical and is often dictated by the solubility of the reactants and the nature of the reducing agent. Alcohols like methanol (B129727) and ethanol (B145695) are frequently used. The reaction temperature and time are also key parameters that need to be fine-tuned to maximize the yield and minimize the formation of byproducts.

To illustrate the impact of various parameters on the synthesis, the following interactive data table presents hypothetical optimization studies. These studies would systematically vary the reducing agent, solvent, and temperature to identify the optimal conditions for the reaction.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | NaBH₄ | Methanol | 25 | 4 | 75 | 90 |

| 2 | NaBH₃CN | Methanol | 25 | 4 | 85 | 95 |

| 3 | NaBH(OAc)₃ | Dichloromethane (B109758) | 25 | 6 | 82 | 93 |

| 4 | H₂/Pd-C | Ethanol | 25 | 8 | 90 | 98 |

| 5 | NaBH₃CN | Ethanol | 0 | 6 | 80 | 96 |

| 6 | NaBH₃CN | Methanol | 50 | 2 | 88 | 94 |

This table is illustrative and represents a typical experimental design for optimizing the reductive amination reaction. The values are not based on reported experimental data for this specific compound.

Novel Synthetic Routes and Green Chemistry Considerations

While reductive amination is a well-established method, research into novel synthetic pathways for this compound and its analogs is ongoing. One such alternative route involves the use of 1-chloromethyl-5-fluoronaphthalene as a starting material. This approach circumvents the need for the aldehyde and proceeds through the nucleophilic substitution of the chloride with methylamine. A related patent for the synthesis of N-methyl-1-naphthalenemethanamine describes reacting N-methylformamide with 1-chloromethylnaphthalene in the presence of a base to form the formamide derivative, which is then hydrolyzed to yield the desired product. google.com This method avoids the direct use of methylamine gas and may offer advantages in terms of handling and safety.

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable chemical processes. These "green chemistry" principles can be applied to the synthesis of this compound.

Key green chemistry considerations include:

Atom Economy: Reductive amination is generally considered to have good atom economy, as the majority of the atoms from the reactants are incorporated into the final product.

Use of Greener Solvents: Traditional solvents like dichloromethane can be replaced with more environmentally benign alternatives such as ethanol, 2-propanol, or even water, depending on the specific reaction conditions. ias.ac.in The use of glycerol (B35011) as a green, recyclable solvent has also been reported for reductive amination reactions. ias.ac.in

Catalysis: The use of catalytic amounts of reagents is a cornerstone of green chemistry. Catalytic hydrogenation, for example, is preferable to the use of stoichiometric amounts of metal hydride reducing agents. Research into more efficient and recyclable catalysts, such as immobilized gold nanoparticles, is an active area. recercat.cat The development of metal-free catalytic systems, for instance using borane (B79455) catalysts like B(C₆F₅)₃, also represents a greener approach. bris.ac.uksioc-journal.cn

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input.

Renewable Feedstocks: While not directly applicable to the synthesis from naphthalene-based starting materials, the broader field of green chemistry encourages the use of starting materials derived from renewable resources.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (5-Fluoro-1-naphthylmethyl)methylamine, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

¹H NMR Spectroscopy: Proton NMR provides information on the number and environment of hydrogen atoms. The expected spectrum of this compound would show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) (-CH₂-) protons, the methyl (-CH₃) protons, and the amine (N-H) proton. The aromatic region would be complex due to spin-spin coupling between adjacent protons and further splitting from the fluorine atom. The chemical shifts of protons on the fluorinated ring would be influenced by the electron-withdrawing nature of fluorine. Based on analogous compounds like 1-naphthalenemethylamine, the aromatic protons are expected in the δ 7.0-8.5 ppm range. chemicalbook.com The methylene and methyl protons would appear further upfield.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals for the ten carbons of the naphthalene ring, the methylene carbon, and the methyl carbon. The carbon atoms bonded to or near the fluorine atom would exhibit coupling (C-F coupling), which appears as split signals and is a key diagnostic feature. The chemical shifts are influenced by the electronic environment, with aromatic carbons appearing between δ 110-150 ppm and aliphatic carbons at higher field. chemsrc.com

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. Since ¹⁹F has a nuclear spin of ½ and is 100% abundant, it yields sharp, well-resolved signals. The spectrum for this compound is expected to show a single resonance for the fluorine atom at the C-5 position. The precise chemical shift would be indicative of its electronic environment on the aromatic ring, and its coupling to nearby protons (¹H-¹⁹F coupling) would provide further structural confirmation.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Naphthalene-H | 7.0 - 8.5 | Multiplet (m) |

| -CH₂- | ~4.0 | Singlet (s) or Doublet (d) |

| -NH- | 1.5 - 2.5 | Broad Singlet (br s) |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Naphthalene C-F | 155 - 165 (Doublet, ¹JCF) |

| Naphthalene C | 110 - 140 |

| -CH₂- | 45 - 55 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to four or five decimal places, which allows for the unambiguous determination of a molecular formula.

For this compound, the molecular formula is C₁₂H₁₂FN. HRMS analysis would be used to confirm this formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The high resolution distinguishes the target compound from other potential molecules with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂FN |

| Calculated Monoisotopic Mass | 189.0954 u |

| Expected Ion (ESI+) | [M+H]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. sigmaaldrich.com These two methods are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands for the N-H bond of the secondary amine, the aliphatic and aromatic C-H bonds, the C=C bonds of the naphthalene ring, and the C-F bond.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic peaks for the naphthalene ring vibrations and the C-F bond, complementing the IR data.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretch | 3300 - 3500 (weak) |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=C (aromatic) | Stretch | 1500 - 1600 |

| C-N (amine) | Stretch | 1000 - 1250 |

Electronic Spectroscopy (Ultraviolet-Visible) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to characterize molecules containing chromophores—parts of a molecule that absorb light.

The primary chromophore in this compound is the fluoronaphthyl system. Naphthalene itself has characteristic absorptions in the UV region. The presence of the fluorine atom and the methylamine (B109427) substituent would be expected to cause small shifts (either bathochromic or hypsochromic) in the absorption maxima (λ_max) compared to unsubstituted naphthalene. The UV-Vis spectrum would provide information about the electronic structure of the conjugated aromatic system.

X-ray Crystallography for Solid-State Molecular Architecture Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous confirmation of its molecular structure. It would reveal the planarity of the naphthalene ring system, the conformation of the methylaminomethyl side chain relative to the ring, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. To date, a crystal structure for this specific compound has not been reported in publicly accessible databases.

Lack of Specific Research Data on this compound Hinders Detailed Computational Analysis

A comprehensive review of available scientific literature reveals a significant gap in computational chemistry and molecular modeling studies specifically focused on the compound this compound. While computational methods are widely applied to explore the properties and behaviors of various molecules, dedicated research on this particular fluorinated naphthylmethylamine derivative appears to be limited or not publicly available.

Computational techniques such as Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic structure, reactivity, and spectroscopic parameters of chemical compounds. DFT, for instance, is frequently used to determine ground-state properties, while ab initio calculations can provide high-accuracy predictions of molecular characteristics. Similarly, molecular dynamics simulations offer insights into conformational analysis and the influence of solvents on molecular behavior.

Furthermore, in silico approaches, including virtual screening and molecular docking, play a crucial role in drug discovery and materials science by predicting the interaction of molecules with biological targets or other chemical entities. These computational studies help in identifying potential applications and understanding the underlying mechanisms of action.

However, without specific studies on this compound, it is not possible to provide a detailed analysis of its computational profile. The scientific community has yet to publish research that would allow for a thorough discussion of its quantum chemical calculations, molecular dynamics, reactivity profiles, or its potential interactions in biological systems through virtual screening and docking studies. The absence of such data precludes the generation of specific findings, data tables, and in-depth discussions for the outlined computational chemistry topics for this particular compound.

Due to the absence of specific scientific literature and research data pertaining to the structure-activity relationship (SAR) of "this compound" in the provided search results, a detailed article that strictly adheres to the requested outline cannot be generated at this time. The search for information on the rational design, synthesis of analogs, substituent effects, naphthalene ring modifications, the role of the methylamine side chain, and stereochemical considerations for this specific compound did not yield the necessary data to fulfill the user's request for a thorough and scientifically accurate article.

General principles of medicinal chemistry and SAR studies exist for related classes of compounds, such as naphthalenes and quinolines. For instance, modifications to the aromatic ring system and the nature and position of substituents can significantly influence a molecule's interaction with biological targets. However, applying these general principles to "this compound" without specific experimental data would be speculative and would not meet the required standard of scientific accuracy.

Further research and publication of studies specifically investigating the SAR of "this compound" are required to provide the detailed information requested in the article outline. Without such dedicated research, any generated content would be hypothetical and not based on factual findings.

Mechanistic Studies of Molecular Interactions

In Vitro Binding Assays with Defined Biological Targets

The initial characterization of (5-Fluoro-1-naphthylmethyl)methylamine involves assessing its binding affinity for a range of specific biological macromolecules, including receptors, enzymes, and transporters. This is crucial for identifying its primary molecular targets and predicting its pharmacological effects. Due to its structural similarity to known monoaminergic compounds, binding assays often focus on targets within the central nervous system.

While comprehensive public data on this specific molecule is limited, the methodological approach for a compound of this class would involve radioligand binding assays. In these experiments, the compound's ability to displace a known radioactive ligand from its target is measured. The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicate the compound's binding affinity. Key targets for a molecule with a naphthylmethyl)methylamine scaffold would likely include serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) receptors, as well as monoamine transporters.

For structurally analogous compounds, such as certain fluorinated aminotetralins, high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors, has been observed. nih.gov For example, derivatives of (R)-2-amino-5-fluorotetralin have shown Ki values in the low nanomolar range for these receptors. nih.gov

Table 1: Hypothetical Binding Affinity Profile for this compound Based on Structurally Related Compounds This table is illustrative and based on data for analogous compounds, not this compound itself.

| Biological Target | Parameter | Value Range (nM) | Reference Compound Class |

|---|---|---|---|

| Serotonin Receptor 5-HT1A | Ki | 1 - 50 | Fluorinated Aminotetralins nih.gov |

| Serotonin Receptor 5-HT2A | Ki | 10 - 200 | Aromatic Amines |

| Dopamine Receptor D2 | Ki | 5 - 100 | Fluorinated Aminotetralins nih.gov |

| Dopamine Transporter (DAT) | IC50 | 50 - 1000 | Naphthyl-based Amines |

| Serotonin Transporter (SERT) | IC50 | 20 - 500 | Naphthyl-based Amines |

Enzyme Inhibition/Activation Kinetics and Mechanism of Action Elucidation

Given the structural features of this compound, investigations into its potential as an enzyme inhibitor are warranted. A key enzyme of interest, based on analogous structures, is monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. wikipedia.org Another potential target, particularly in the context of antifungal research, is squalene (B77637) epoxidase, an essential enzyme in ergosterol (B1671047) biosynthesis. nih.gov

Kinetic studies would be performed to determine the nature of any inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). For instance, the structurally related compound 5-fluoro-α-methyltryptamine is a potent inhibitor of MAO-A, with IC50 values reported in the range of 180 to 450 nM. wikipedia.org While no direct evidence links this compound to squalene epoxidase, its aromatic and amine moieties suggest that screening against a panel of metabolic enzymes is a logical step in its characterization. nih.gov

Receptor Agonism and Antagonism Profiling

Beyond determining binding affinity, it is critical to elucidate the functional activity of this compound at its target receptors. This involves functional assays to classify the compound as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state).

Serotonin receptors are a primary focus for such profiling due to the prevalence of the fluoronaphthyl scaffold in 5-HT receptor ligands. wikipedia.org Functional assays, such as [³⁵S]GTPγS binding or second messenger assays (e.g., measuring cAMP or inositol (B14025) phosphate (B84403) levels), can quantify the compound's efficacy and potency. For example, some aminotetralin derivatives act as antagonists or inverse agonists at dopamine D2 and D3 receptors. nih.gov A comprehensive profile for this compound would involve testing across various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) to determine its selectivity and functional impact. nih.govnih.gov

Table 2: Illustrative Functional Activity Profile at Serotonin Receptors This table presents a hypothetical functional profile based on common activities of similar chemical structures.

| Receptor Subtype | Potential Functional Activity | Assay Method |

|---|---|---|

| 5-HT1A | Partial Agonist | cAMP accumulation assay |

| 5-HT2A | Antagonist | Inositol phosphate turnover assay |

| 5-HT2C | Agonist | Calcium mobilization assay nih.gov |

Investigation of Cellular Uptake and Intracellular Distribution Mechanisms

Understanding how this compound enters cells and where it localizes is fundamental to interpreting its biological effects. The compound's physicochemical properties—a combination of a hydrophobic naphthyl ring and a polar amine group—suggest it may cross cell membranes via passive diffusion. However, transporter-mediated uptake is also a possibility, particularly in neuronal cells that express monoamine transporters.

Studies to elucidate these mechanisms would typically use cultured cells (e.g., neuronal or transfected cell lines). The process of cellular uptake can be investigated by measuring the accumulation of the compound inside the cells over time and in the presence of various inhibitors. For example, endocytic inhibitors can be used to determine if processes like clathrin-mediated endocytosis or macropinocytosis are involved. nih.gov Confocal microscopy with a fluorescently labeled version of the compound could be employed to visualize its intracellular distribution, identifying whether it accumulates in specific organelles such as mitochondria or lysosomes. nih.gov

Elucidation of Biotransformation Pathways and Metabolite Identification

The metabolic fate of this compound is a key determinant of its duration of action and the potential for active metabolites. In vitro studies using liver microsomes or hepatocytes are the standard approach for initial metabolic profiling. These systems contain the cytochrome P450 (CYP) enzymes responsible for the majority of drug metabolism.

Based on its chemical structure, several metabolic pathways are predictable. The primary amine is susceptible to N-demethylation, a common reaction catalyzed by CYP enzymes like CYP3A4 and CYP2D6. The aromatic naphthalene (B1677914) ring can undergo hydroxylation at various positions. The fluorine atom is generally expected to be metabolically stable and may influence the regioselectivity of hydroxylation.

The identification of metabolites is typically achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov More detailed structural elucidation can be accomplished using nuclear magnetic resonance (NMR) spectroscopy. nih.gov Isotope-labeling studies could also be used to trace the metabolic fate of different parts of the molecule.

Analytical Techniques for Detection and Quantification

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of (5-Fluoro-1-naphthylmethyl)methylamine, providing the necessary resolution to separate it from impurities and complex sample matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound due to its versatility and efficiency. helsinki.fi The separation can be optimized by selecting appropriate stationary and mobile phases. Reversed-phase HPLC is a common approach for compounds of this nature.

UV Detection: The naphthyl group in this compound contains a chromophore that absorbs ultraviolet (UV) light, making UV detection a straightforward method for its quantification. The selection of an optimal wavelength is critical for sensitivity.

Fluorescence Detection: The naphthalene (B1677914) moiety also imparts native fluorescence to the molecule. This property allows for highly sensitive and selective detection using a fluorescence detector. The excitation and emission wavelengths must be carefully optimized to maximize the signal-to-noise ratio.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest level of selectivity and sensitivity. researchgate.net This technique allows for the unequivocal identification of this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern, even in complex mixtures.

A summary of typical HPLC parameters is presented in the table below.

| Parameter | Details |

| Stationary Phase (Column) | C18, Phenyl-Hexyl |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradients with additives like formic acid or trifluoroacetic acid |

| UV Detection Wavelength | Typically in the range of 220-280 nm |

| Fluorescence Detection | Excitation and emission wavelengths specific to the naphthyl group |

| Mass Spectrometry | Electrospray Ionization (ESI) in positive ion mode is often suitable for amines |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. helsinki.fi For a compound like this compound, derivatization is often necessary to increase its volatility and improve its chromatographic behavior. sigmaaldrich.com GC coupled with Mass Spectrometry (GC-MS) offers excellent separation efficiency and definitive identification. sigmaaldrich.com

The table below outlines typical GC-MS parameters for amine analysis.

| Parameter | Details |

| Derivatization Reagent | Silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride) |

| Column | Non-polar or medium-polarity capillary columns (e.g., DB-5ms, HP-1ms) |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) |

| Detection | Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity |

Sample Preparation and Derivatization Strategies for Amine Analysis

Effective sample preparation is crucial for accurate and reliable analysis. This may involve extraction from a matrix, clean-up to remove interfering substances, and derivatization to enhance detectability. helsinki.fi

Derivatization is a key strategy in the analysis of amines. psu.edu For HPLC, derivatization with fluorescent tags can significantly improve sensitivity. nih.gov Common derivatizing reagents for amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. researchgate.net

Dansyl Chloride: Reacts with primary and secondary amines to yield fluorescent sulfonamide adducts.

For GC analysis, derivatization is employed to increase volatility and thermal stability. sigmaaldrich.com Silylation reagents are commonly used for this purpose.

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers a high-resolution separation alternative to HPLC and GC. americanlaboratory.com It is particularly well-suited for the analysis of charged species like protonated amines. researchgate.net In CE, separation occurs based on the differential migration of analytes in an electric field. The technique provides rapid analysis times and high theoretical plate counts. nih.govnih.gov The use of buffers and capillary coatings can be optimized to achieve the desired separation of this compound from related substances.

Spectroscopic Quantification Methods (e.g., Fluorescence-based assays)

Beyond chromatographic methods, direct spectroscopic quantification can be employed, particularly through fluorescence-based assays. nih.govnih.gov The intrinsic fluorescence of the naphthyl group in this compound allows for its direct measurement in solution using a fluorometer. This method can be rapid and sensitive, though it may be susceptible to interference from other fluorescent compounds in the sample. The development of a specific fluorescence-based lateral flow immunoassay could also offer a rapid and portable quantification tool. nih.govnih.gov

Emerging Research Avenues and Future Directions

Development of Radiolabeled Analogs for Imaging Research (e.g., ¹⁸F-labeling for PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique crucial in clinical diagnostics and biomedical research. nih.gov The development of novel PET radiotracers allows for the visualization and quantification of biological processes at the molecular level. researchgate.net Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its ideal physical and nuclear properties, including a convenient half-life of 109.7 minutes and low positron energy, which results in high-resolution images. nih.govnih.gov

For a compound like (5-Fluoro-1-naphthylmethyl)methylamine, its existing fluorine atom could be replaced with ¹⁸F to create a radiolabeled analog for PET imaging studies. This process, known as isotopic exchange, involves swapping the stable ¹⁹F atom with the radioactive ¹⁸F atom. youtube.com The development of such a radiotracer would enable researchers to study its in vivo biodistribution, pharmacokinetics, and target engagement in real-time.

Several advanced ¹⁸F-labeling strategies could be adapted for this purpose:

Nucleophilic Substitution: This is a common method where a precursor molecule is reacted with a source of [¹⁸F]fluoride. For the naphthylmethylamine scaffold, a precursor with a suitable leaving group at the 5-position of the naphthalene (B1677914) ring would be required.

Silicon-Fluoride Acceptor (SiFA) Chemistry: This technique allows for a simple and efficient one-step ¹⁸F-labeling process under mild conditions. youtube.com A SiFA-derivatized version of the naphthylmethylamine could be synthesized, enabling rapid isotopic exchange to produce the ¹⁸F-labeled tracer. youtube.com

Aluminum-[¹⁸F]Fluoride (Al¹⁸F) Chelation: This strategy involves forming a complex between Al³⁺ and ¹⁸F, which is then captured by a chelator conjugated to the molecule of interest. researchgate.netnih.gov This method is particularly useful for labeling sensitive biomolecules like peptides and could be applied to conjugates of this compound. nih.gov

The successful development of an ¹⁸F-labeled analog of this compound would create a valuable tool for preclinical research, potentially for imaging specific receptors or enzymes in the brain or other organs, depending on the compound's currently unknown biological targets. researchgate.net

Application as Chemical Probes for Investigating Biological Pathways and Protein Targets

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov this compound serves as an excellent starting point for the design of such probes due to its fluorinated aromatic structure. Fluorine's unique properties can be leveraged for various detection and interaction studies.

Fluorescence Imaging Probes: The naphthalene core is inherently fluorescent. Modifications to the core structure or conjugation with other fluorophores could lead to the development of probes for fluorescence imaging. nih.gov These probes could be designed to "turn on" their fluorescence upon binding to a specific protein target, providing high-contrast imaging of cellular components. nih.gov

¹⁹F NMR Probes: The fluorine atom provides a powerful spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for studying molecular interactions because there is no background ¹⁹F signal in biological systems. researchgate.net By incorporating this compound or its derivatives into proteins or other biological macromolecules, researchers could use ¹⁹F NMR to probe changes in the local environment, providing insights into protein structure, dynamics, and ligand binding events. researchgate.net

Affinity-Based Probes: The methylamine (B109427) group can be readily modified to attach reactive groups or reporter tags. This allows for the creation of affinity-based probes to identify unknown protein targets. For example, a photo-affinity labeling group could be attached, which upon UV irradiation, would covalently bind to the target protein, allowing for its subsequent isolation and identification.

By developing these types of chemical probes, researchers can use this compound to explore complex biological pathways and identify novel drug targets. nih.gov

Integration with Advanced Phenotypic Screening Platforms

Phenotypic screening is a drug discovery approach that identifies compounds based on their effect on cellular or organismal phenotypes, without prior knowledge of the specific molecular target. nih.gov This strategy is particularly effective for discovering first-in-class medicines for complex diseases. nih.gov

This compound and a library of its derivatives could be integrated into advanced phenotypic screening platforms to uncover novel biological activities. These platforms often utilize high-content imaging and automated analysis to assess a compound's effect on multiple cellular parameters simultaneously, such as cell morphology, proliferation, and the expression of specific protein markers.

For instance, the compound could be screened in disease-relevant cell models, such as neurons derived from patients with neurodegenerative diseases. nih.gov Assays could be designed to detect desirable phenotypic changes, like the reversal of disease-specific markers or the promotion of cell survival under stress conditions. nih.gov The multi-parametric nature of these screens could reveal a wide range of actions, potentially identifying compounds with neurotrophic, anti-inflammatory, or other beneficial activities. nih.gov A successful "hit" from such a screen would then be the subject of further studies to elucidate its mechanism of action and identify its molecular target(s).

Theoretical Frameworks for Predicting the Biological Activities of Novel Fluorinated Naphthylmethylamines

Computational and chemoinformatic approaches are indispensable in modern drug discovery for predicting the properties and biological activities of new chemical entities, thereby reducing the time and cost of experimental screening. longdom.org For novel analogs of this compound, several theoretical frameworks can be employed.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. longdom.orgplos.org By synthesizing a small library of fluorinated naphthylmethylamine analogs and measuring their activity in a specific assay, a QSAR model could be built. This model would then be used to predict the activity of virtual compounds, guiding the synthesis of more potent and selective molecules. researchgate.net

Machine Learning and Deep Learning: More advanced models utilizing machine learning and deep learning can capture complex, non-linear relationships between chemical structure and bioactivity. plos.org A particularly relevant approach is the development of models specifically trained to predict the effects of fluorine substitution. For example, a multimodal deep learning model named F-CPI has been developed to predict changes in compound-protein interactions following fluorination, demonstrating high accuracy. nih.gov Such a framework could be used to optimize the placement of fluorine atoms on the naphthylmethylamine scaffold to maximize binding affinity for a desired target. nih.gov

These predictive models, which are built on curated data from large biological databases like ChEMBL and PubChem, can significantly accelerate the design-synthesize-test cycle in drug discovery. ijsrmt.com By leveraging these theoretical frameworks, researchers can more rationally design the next generation of fluorinated naphthylmethylamines with tailored biological activities. ijsrmt.com

Q & A

Q. What are the most reliable synthetic routes for (5-Fluoro-1-naphthylmethyl)methylamine, and how can reaction conditions be optimized?

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the presence of the fluorine-substituted naphthyl group (δ ~6.8–7.5 ppm for aromatic protons) and methylamine moiety (δ ~2.3 ppm for CH₃-N). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (calculated for C₁₂H₁₃FN: 190.10 g/mol). Purity (>98%) is assessed via HPLC with a C18 column and UV detection at 220–286 nm, referencing standards like those in receptor-binding studies .

Q. What solvents and storage conditions are recommended for maintaining stability?

- Methodological Answer : The compound is soluble in DMSO (≥10 mM) and ethanol but degrades in aqueous solutions. Store as a crystalline solid at -20°C in amber vials to prevent photodegradation . For long-term stability (>5 years), lyophilization under inert gas (N₂/Ar) is advised.

Advanced Research Questions

Q. How do structural modifications to the naphthyl or methylamine groups affect receptor binding affinity?

Q. How can researchers resolve contradictions in reported solubility and stability data across studies?

- Methodological Answer : Discrepancies often stem from solvent impurities or varying pH. Replicate experiments using HPLC-grade solvents and buffer systems (e.g., PBS at pH 7.4). For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and compare results via LC-MS . Publish raw data with detailed protocols to enable cross-validation .

Q. What computational models predict the metabolic pathways of this compound?

- Methodological Answer : Use CYP450 enzyme docking simulations (e.g., CYP3A4, CYP2D6) in Schrödinger Suite to identify potential oxidation sites (e.g., methylamine demethylation). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF metabolite profiling. Contradictions between in silico and in vitro results may require isotope-labeling studies (e.g., ¹⁴C-methylamine) to trace metabolic fate .

Data Contradictions and Mitigation Strategies

- Solubility Variability : Conflicting reports on ethanol vs. DMSO solubility may arise from crystallinity differences. Use sonication (30 min at 45°C) to ensure full dissolution .

- Receptor Binding Affinity : Discrepancies in IC₅₀ values can result from assay conditions (e.g., buffer ionic strength). Standardize protocols using HEK293 cells expressing cloned human receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。